Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Overview
Description
Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt is a nucleotide compound that has been studied in various contexts, including its molecular structure, interaction with enzymes, and chemical properties. The compound is a derivative of cytidine monophosphate (CMP) and is involved in several biochemical processes.
Synthesis Analysis
The synthesis of cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt can be associated with enzymatic reactions. For instance, cytidylate cyclase is an enzyme that catalyzes the conversion of cytidine triphosphate (CTP) to cyclic CMP, which is a related compound. This enzyme has been found in various tissues and has a sharp pH optimum of 7.0-7.5, with activity being stimulated by Fe2+ and Mn2+ ions .
Molecular Structure Analysis
The molecular structure of the sodium salt of cytidine 2',3'-phosphate has been characterized using monoclinic crystals. The structure reveals that the nucleotides are stacked into an antiparallel stranded ribbon with the bases 3.3 angstroms apart. One ribose ring is planar, while the other is puckered, and the phosphorus atoms in the five-membered ester rings are also puckered toward the sugars .
Chemical Reactions Analysis
The hydrolysis of cytidine cyclic 2',3'-phosphate has been studied to understand the nonenzymatic reaction mechanisms. The reaction shows first-order dependence on hydroxide concentration and second-order dependence on hydrogen ion concentration. Bifunctional catalysis by imidazole suggests the involvement of both protonated and neutral forms of the catalyst . Additionally, the equilibrium constant of the hydrolysis reaction has been determined, providing insight into the thermodynamics of the reaction .
Physical and Chemical Properties Analysis
The interaction of cytidine 5'-monophosphate (CMP) with gold surfaces has been studied, indicating that CMP is chemisorbed on the surface at positive potentials. The chemisorption is suggested to occur through the N3 atom of the pyrimidine ring . Furthermore, the hydrated form of sodium cytidine-5'-monophosphate has been crystallized, revealing the presence of two independent anions, four cations, and 13 water molecules in the asymmetric unit .
properties
IUPAC Name |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOIXCJUYWSZDW-IAIGYFSYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
633-90-9 (Parent) | |
Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601035991 | |
Record name | Cytidine 2':3'-cyclic monophosphate monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclic cytidylic acid | |
CAS RN |
15718-51-1 | |
Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine 2':3'-cyclic monophosphate monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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